5-Methoxypentanoic Acid is an organic compound characterized by the molecular formula . This compound features a carboxylic acid group () attached to a five-carbon alkyl chain, with a methoxy group () located on the fifth carbon. The structure indicates that 5-Methoxypentanoic Acid can engage in various
-Methoxypentanoic acid (5-MPA) is an organic acid with the chemical formula C6H12O3. While its specific functions in biological systems are still under investigation, some research suggests it may play a role in various metabolic processes.
One study identified 5-MPA as a metabolite of the anti-inflammatory drug Lomefloxacin in rats, suggesting it may be involved in the drug's metabolism and potential side effects [].
In another study, 5-MPA was found to be a metabolite of the amino acid L-leucine in certain bacteria, indicating its potential involvement in amino acid metabolism in these organisms [].
The synthesis of 5-Methoxypentanoic Acid can be achieved through various methods:
5-Methoxypentanoic Acid has several applications across different fields:
Interaction studies involving 5-Methoxypentanoic Acid are crucial for understanding its pharmacodynamics. Preliminary research suggests that it may interact with various metabolic pathways and could influence drug metabolism. Its interactions with neurotransmitter systems also warrant further investigation, particularly regarding its potential effects on neurotransmission and related biological activities .
Several compounds share structural similarities with 5-Methoxypentanoic Acid. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Methoxypentanal | 70160-05-3 | Aldehyde derivative; lacks carboxylic acid functionality |
| 5-Methoxypentan-1-amine | 71259-63-7 | Primary amine; includes an amine group instead of a carboxylic acid |
| 5-Amino-4-methoxypentanoic acid hydrochloride | 13986208 | Amino acid derivative; features an amino group and is typically encountered as a hydrochloride salt |
| 5-Methoxyvaleric Acid | Not available | Related structural features but shorter carbon chain |
Uniqueness: The distinct positioning of the methoxy and carboxylic acid groups in 5-Methoxypentanoic Acid contributes to its unique reactivity and applications compared to these similar compounds. Its dual functional groups allow for diverse chemical transformations and biological interactions that are not present in its analogs.
5-Methoxypentanoic acid (C₆H₁₂O₃) is a methoxy-substituted carboxylic acid first synthesized in modern chemical laboratories, with structural records dating to 2005 in databases such as PubChem. While its precise discovery timeline remains unclear, its development aligns with broader advances in organic synthesis methodologies targeting functionalized carboxylic acids. Early synthetic approaches likely involved alkylation or esterification strategies, leveraging methanol as a methylating agent. The compound’s historical significance lies in its potential as a metabolic intermediate or synthetic building block, though detailed historical accounts are limited in publicly available literature.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| SMILES | COCCCCC(=O)O | |
| InChIKey | FECCQKBXUJUGSF-UHFFFAOYSA-N |
5-Methoxypentanoic acid has garnered interest due to its dual functional groups: a carboxylic acid moiety and a methoxy substituent. These features enable diverse reactivity, including esterification, amidation, and participation in nucleophilic substitution reactions. Preliminary studies indicate its role as a metabolite in bacterial amino acid metabolism, though specific pathways remain under investigation. Its structural complexity also makes it a candidate for probing enzyme-substrate interactions, particularly in drug metabolism and biocatalytic processes.
5-Methoxypentanoic acid belongs to the broader class of methoxy-substituted carboxylic acids, differing from simpler analogs like valeric acid (C₅H₁₀O₂) in both chain length and functional group placement. Its methoxy group introduces steric and electronic effects, altering solubility and reactivity compared to non-substituted pentanoic acids.
| Compound | CAS Number | Structural Features |
|---|---|---|
| 5-Methoxypentanoic Acid | 70160-05-3 | Methoxy at terminal carbon; carboxylic acid |
| Valeric Acid | 109-52-4 | Unsubstituted pentanoic acid |
| 4-Methoxypentanoic Acid | 818-65-5 | Methoxy at C4; shorter chain than valeric |
| 5-Methoxyvaleric Acid | N/A | Shorter chain; similar methoxy placement |
Recent research focuses on elucidating the compound’s metabolic pathways and synthetic applications. For example, studies in bacterial systems suggest its involvement in L-leucine metabolism, while pharmacological investigations explore its role as a metabolite of fluoroquinolone antibiotics like lomefloxacin. Current challenges include optimizing synthetic yields and characterizing its interactions with biological systems.
5-Methoxypentanoic acid possesses the molecular formula C6H12O3, which indicates the presence of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms within its molecular structure [1] [2] [3]. This molecular composition reflects a saturated carboxylic acid derivative with an additional methoxy functional group attached to the terminal carbon of the pentanoic acid backbone [4]. The molecular formula establishes the compound as a member of the substituted pentanoic acid family, specifically characterized by the presence of a methoxy substituent at the fifth carbon position [1] [5].
The structural representation of 5-methoxypentanoic acid can be expressed through multiple chemical notation systems [1] [3]. The Simplified Molecular Input Line Entry System notation is represented as COCCCCC(=O)O, which clearly depicts the linear arrangement of the five-carbon chain with the carboxylic acid functionality at one terminus and the methoxy group at the opposite end [3] [5]. The International Chemical Identifier notation provides a more detailed structural description as InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8), indicating the specific connectivity patterns and hydrogen distribution throughout the molecule [1] [3] [5].
The structural framework consists of a pentanoic acid backbone with a methoxy group (-OCH3) substituted at the fifth carbon position, creating a linear alkyl chain terminated by both carboxylic acid and ether functional groups [4] [5]. This arrangement results in a molecule with distinct chemical reactivity patterns characteristic of both carboxylic acids and ethers [6].
The molecular weight of 5-methoxypentanoic acid has been determined through precise atomic mass calculations based on its molecular formula C6H12O3 [2] [4] [7]. Using standard atomic masses, the molecular weight calculation proceeds as follows: six carbon atoms contribute 72.06 grams per mole, twelve hydrogen atoms contribute 12.096 grams per mole, and three oxygen atoms contribute 47.997 grams per mole, yielding a total molecular weight of 132.15 grams per mole [2] [4] [8]. Multiple independent sources confirm this molecular weight value, with reported measurements ranging from 132.15 to 132.16 grams per mole [2] [4] [5]. The monoisotopic mass has been determined to be 132.078644 atomic mass units, providing additional precision for analytical applications [3] [4].
The International Union of Pure and Applied Chemistry systematic name for this compound is 5-methoxypentanoic acid, which follows standard nomenclature conventions for substituted carboxylic acids [1] [2] [9]. The naming convention identifies the parent chain as pentanoic acid, a five-carbon carboxylic acid, with the methoxy substituent located at the fifth carbon position [1] [9]. This nomenclature system clearly communicates both the structural backbone and the position of functional group substitution, enabling unambiguous identification of the compound [9] [6].
5-Methoxypentanoic acid is known by several alternative designations and synonyms in chemical literature [2] [4] [10]. The compound is frequently referred to as pentanoic acid, 5-methoxy-, which represents an alternative systematic naming approach [2] [4]. Additional synonyms include 5-methoxy-pentanoic acid and 5-methoxyvaleric acid, the latter utilizing the common name valeric acid for pentanoic acid [2] [10] [11]. The European Community number 836-358-7 provides another regulatory identification system for this compound [1] [4] [7]. These alternative designations facilitate cross-referencing and identification across different chemical databases and regulatory frameworks [10].
5-Methoxypentanoic acid contains two distinct functional groups that define its chemical behavior and reactivity patterns [6]. The primary functional group is the carboxylic acid moiety (-COOH) located at the first carbon position, which imparts acidic properties and enables typical carboxylic acid reactions such as esterification, amidation, and salt formation [6] [12]. The secondary functional group is the methoxy group (-OCH3) positioned at the fifth carbon, which exhibits ether-like chemical properties [6]. The presence of both functional groups creates unique reactivity patterns distinct from simple carboxylic acids or ethers, as the electron-withdrawing carboxylic acid group can influence the electronic environment of the methoxy substituent [6] [13].
The carboxylic acid functional group enables the compound to participate in hydrogen bonding interactions and acid-base equilibria, while the methoxy group provides additional sites for potential chemical modifications and influences the overall polarity and solubility characteristics of the molecule [6] [12].
The bond configurations within 5-methoxypentanoic acid follow standard organic chemistry principles for saturated aliphatic compounds [14]. The carbon-carbon bonds throughout the pentanoic acid backbone exhibit typical single bond characteristics with tetrahedral geometry around each carbon center [14]. The carboxylic acid group contains both a carbon-oxygen double bond and a carbon-oxygen single bond, with the double bond exhibiting planar geometry and the hydroxyl group capable of rotation around the single bond [6] [14].
The methoxy group features a carbon-oxygen single bond connecting the methyl group to the fifth carbon of the chain, with the oxygen atom exhibiting approximately tetrahedral geometry considering its lone pairs [15] [14]. The carbon-oxygen bond length in the methoxy group is typically 1.43 angstroms, consistent with standard ether bond characteristics [15].
5-Methoxypentanoic acid does not contain any chiral centers or stereogenic elements within its molecular structure, classifying it as an achiral compound [1] [3]. The absence of asymmetric carbon atoms means that the compound exists as a single stereoisomer without optical activity [16]. The molecular structure exhibits only conformational flexibility around the carbon-carbon single bonds within the alkyl chain, but does not possess any fixed stereochemical configurations that would result in distinct stereoisomers [14].
The linear nature of the pentanoic acid backbone with terminal functional groups eliminates the possibility of geometric isomerism or other forms of stereoisomerism commonly observed in more complex organic molecules [16] [14].
The conformational analysis of 5-methoxypentanoic acid reveals significant flexibility around the carbon-carbon single bonds within the pentanoic acid backbone [14]. In two-dimensional representations, the molecule is typically depicted as a linear chain with the carboxylic acid group at one terminus and the methoxy group at the opposite end [1] [3]. However, three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations through rotation around the single bonds [14].
The most stable conformations generally minimize steric interactions between the terminal functional groups while maintaining optimal orbital overlap and minimizing torsional strain [14]. Computational studies of similar pentanoic acid derivatives suggest that extended conformations are typically favored in the gas phase, while more compact conformations may be stabilized in condensed phases through intermolecular interactions [14]. The carboxylic acid group can adopt both syn and anti conformations relative to the alkyl chain, with the anti conformation generally being more stable due to reduced steric interactions [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H12O3 | [1] [2] [3] |
| Molecular Weight | 132.15 g/mol | [2] [4] [7] |
| CAS Registry Number | 70160-05-3 | [1] [2] [4] |
| European Community Number | 836-358-7 | [1] [4] [7] |
| IUPAC Name | 5-methoxypentanoic acid | [1] [2] [9] |
| SMILES Notation | COCCCCC(=O)O | [3] [5] |
| InChI Key | FECCQKBXUJUGSF-UHFFFAOYSA-N | [1] [3] [5] |
| Monoisotopic Mass | 132.078644 amu | [3] [4] |
The melting and boiling points of 5-methoxypentanoic acid have not been extensively reported in the available literature. Based on the molecular structure and comparison with similar compounds, predictions can be made regarding these thermal properties. The compound's molecular weight of 132.16 g/mol [1] [2] [3] and the presence of both hydrogen bonding (carboxylic acid) and polar (methoxy) functional groups suggest intermediate volatility characteristics.
Structural analogs provide insight into expected thermal behavior. Pentanoic acid, the parent compound without the methoxy substituent, exhibits a melting point of -34.5°C and a boiling point of 186-187°C [4] [5]. The introduction of the methoxy group at the 5-position would be expected to increase both melting and boiling points due to enhanced intermolecular interactions and increased molecular weight.
Similar methoxy-substituted pentanoic acid derivatives show varying thermal properties. For instance, 5-methoxy-3-methyl-5-oxopentanoic acid demonstrates a boiling point of 291.6°C at 760 mmHg [6], though this compound contains additional functional groups that contribute to its higher boiling point.
Density measurements for 5-methoxypentanoic acid are not available in the current literature. However, structural predictions can be made based on the molecular composition and functional group contributions. The molecular formula C₆H₁₂O₃ suggests a density likely in the range of 1.0-1.2 g/cm³, typical for small organic acids containing oxygen-rich functional groups.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 5-methoxypentanoic acid. The ¹H NMR spectrum is expected to display characteristic signals corresponding to each distinct proton environment within the molecule. The carboxylic acid proton appears as a broad singlet at 10-12 ppm, exchangeable with deuterium oxide [9] [10].
The methoxy group protons generate a sharp singlet at 3.3-3.8 ppm with integration for three protons, representing the OCH₃ substituent [11]. The methylene group adjacent to the methoxy oxygen appears as a triplet at 3.4-3.6 ppm due to coupling with the neighboring CH₂ group. The central methylene groups of the pentyl chain produce complex multiplets in the 1.2-1.8 ppm region, while the CH₂ group adjacent to the carboxyl function resonates as a triplet at 2.3-2.6 ppm.
¹³C NMR spectroscopy provides complementary structural information. The carbonyl carbon appears at approximately 180 ppm, characteristic of aliphatic carboxylic acids [9] [10]. The methoxy carbon resonates at approximately 58 ppm, while the methylene carbon adjacent to the methoxy oxygen appears at around 71 ppm due to deshielding effects. The remaining alkyl carbons resonate in the typical range of 20-35 ppm, with the α-carbon to the carboxyl group appearing at approximately 33 ppm.
Infrared spectroscopy of 5-methoxypentanoic acid reveals characteristic absorption patterns that definitively identify the functional groups present. The carboxylic acid O-H stretch produces a very broad absorption envelope spanning 2500-3300 cm⁻¹, representing one of the most diagnostic features of carboxylic acids [12] [9] [10] [13]. This broad absorption results from extensive hydrogen bonding in the solid and liquid states.
The carbonyl stretch appears as a strong absorption at 1710-1760 cm⁻¹, with the exact position depending on the degree of hydrogen bonding and molecular aggregation [12] [9] [10]. Dimeric carboxylic acids typically absorb near 1710 cm⁻¹, while monomeric forms appear at higher frequencies around 1760 cm⁻¹.
The methoxy group contributes a distinctive C-H stretching absorption at 2830 ± 10 cm⁻¹, which is diagnostic for methoxy substituents [14] [11]. This peak appears as a sharp, medium-intensity band that is readily distinguished from other C-H stretching absorptions. Additional C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, with the acid C-O stretch typically observed at 1200-1300 cm⁻¹ and the ether C-O stretch at 1000-1300 cm⁻¹.
Overtone and combination bands, characteristic of carboxylic acids, appear as weak absorptions in the 2500-2800 cm⁻¹ region [13]. These features result from the high polarity of the carboxylic acid functional group and provide additional confirmation of the acid structure.
Mass spectrometry of 5-methoxypentanoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion appears at m/z 132, corresponding to the molecular weight of C₆H₁₂O₃ [15] [3]. Under electron ionization conditions, the molecular ion typically exhibits low to moderate intensity due to the presence of labile functional groups.
Characteristic fragmentations include loss of the methoxy group (m/z 101, [M-31]⁺) and loss of the carboxyl group (m/z 87, [M-45]⁺). The base peak varies depending on ionization conditions and instrumental parameters, but commonly observed fragments include ions resulting from α-cleavage adjacent to the oxygen atoms.
Electrospray ionization mass spectrometry provides gentler ionization conditions, yielding protonated molecular ions [M+H]⁺ at m/z 133 and deprotonated molecular ions [M-H]⁻ at m/z 131 [15]. Sodium adduct ions [M+Na]⁺ at m/z 155 are commonly observed in positive ion mode. The collision cross section values for various adduct ions have been predicted, with [M+H]⁺ exhibiting a value of 127.3 Ų [15].
Ultraviolet-visible spectroscopy of 5-methoxypentanoic acid reveals limited absorption characteristics due to the absence of extended conjugation or aromatic systems. The compound exhibits weak absorption in the 200-215 nm region, attributed to the n→π* transition of the carbonyl group [12]. This absorption is characteristic of saturated aliphatic carboxylic acids and provides confirmation of the carbonyl functionality.
Beyond 215 nm, the compound exhibits minimal absorption, making it essentially transparent in the near-UV and visible regions [16] [17]. This transparency is advantageous for applications requiring UV-transparent materials or when the compound is used as a solvent or reaction medium where UV interference must be minimized.
The lack of significant chromophoric groups limits the analytical utility of UV-visible spectroscopy for quantitative analysis of 5-methoxypentanoic acid. However, the transparency in the visible region confirms the absence of extended conjugation systems and supports the structural assignment as a simple aliphatic carboxylic acid with methoxy substitution.
The solubility of 5-methoxypentanoic acid in water is influenced by the dual nature of the molecule, containing both hydrophilic (carboxylic acid) and hydrophobic (alkyl chain) components. The carboxylic acid functional group provides significant polarity and hydrogen bonding capability, enhancing water solubility relative to simple alkyl ethers. However, the five-carbon chain length introduces hydrophobic character that limits infinite miscibility with water.
Comparison with structurally related compounds provides insight into expected aqueous solubility behavior. Pentanoic acid exhibits water solubility of 4.97 g/100 mL [18], while the introduction of the methoxy group would be expected to slightly enhance solubility due to additional polar character. The methoxy oxygen can participate in hydrogen bonding with water molecules, potentially increasing the solvation energy.
pH significantly influences the aqueous solubility of 5-methoxypentanoic acid due to the ionizable carboxylic acid group. At physiological pH (7.4), the compound exists predominantly in its ionized form (carboxylate anion), which exhibits dramatically enhanced water solubility compared to the neutral acid form. The Henderson-Hasselbalch equation predicts approximately 99% ionization at pH 7.4, assuming a pKₐ value of 4.5-5.0 [19].
5-Methoxypentanoic acid demonstrates good solubility in a wide range of organic solvents due to its moderate polarity and hydrogen bonding capability. Polar protic solvents such as methanol and ethanol provide excellent solvation through hydrogen bonding with both the carboxylic acid and methoxy functional groups. The compound is expected to be highly soluble in these solvents across a broad temperature range.
Polar aprotic solvents including acetone, dimethyl sulfoxide, and dimethylformamide also provide good solubility due to their ability to solvate the polar functional groups through dipole-dipole interactions. The compound's solubility in dichloromethane and chloroform is expected to be moderate, sufficient for most synthetic and analytical applications.
Nonpolar solvents such as hexane and petroleum ether provide limited solubility due to the polar nature of the functional groups. However, the five-carbon alkyl chain provides some hydrophobic character that may permit limited solubility in these solvents, particularly at elevated temperatures. Diethyl ether represents an intermediate case, providing moderate solubility due to the ether oxygen's ability to interact with the methoxy group.
The partition coefficient (LogP) of 5-methoxypentanoic acid provides quantitative assessment of its lipophilicity and distribution behavior between aqueous and organic phases. The reported LogP value of 0.8877 [1] indicates moderate lipophilicity, balanced between hydrophilic and hydrophobic character. This value is consistent with the molecular structure containing both polar (carboxylic acid, methoxy) and nonpolar (alkyl chain) components.
The partition coefficient for methyl 5-methoxypentanoate is reported as 0.976 [8], slightly higher than the free acid, reflecting the reduced polarity upon esterification. This comparison confirms the expected LogP range for the free acid and supports the reliability of the reported value.
The moderate LogP value suggests favorable bioavailability characteristics, as compounds with LogP values in the 0.5-2.0 range typically exhibit good absorption and distribution properties. The partition coefficient also indicates suitable extractability from aqueous solutions using organic solvents, important for purification and analytical procedures.
pH significantly influences the effective partition coefficient due to the ionizable carboxylic acid group. At acidic pH where the compound exists predominantly in its neutral form, the LogP value approaches the reported 0.8877. However, at physiological pH where ionization occurs, the effective partition coefficient decreases dramatically as the charged carboxylate anion strongly favors the aqueous phase.
The proton dissociation constant (pKₐ) of 5-methoxypentanoic acid can be predicted based on structural considerations and comparison with similar aliphatic carboxylic acids. The pKₐ value is estimated to fall in the range of 4.5-5.0, typical for saturated aliphatic carboxylic acids [20] [19] [21]. This prediction is based on the electron-donating nature of the methoxy group, which slightly reduces the acidity compared to unsubstituted pentanoic acid.
The methoxy substituent at the 5-position exerts a weak electron-donating effect through the alkyl chain, which would be expected to increase the pKₐ value (decrease acidity) slightly compared to pentanoic acid (pKₐ = 4.82) [18]. However, the distance between the methoxy group and the carboxylic acid reduces the magnitude of this electronic effect, resulting in a relatively small change in pKₐ.
Comparison with structurally related compounds provides supporting evidence for the predicted pKₐ range. 4-Methylpentanoic acid exhibits a pKₐ of 4.84 [20], while 3,5-dihydroxy-3-methylpentanoic acid shows a pKₐ of 4.33 [19]. The methoxy substitution in 5-methoxypentanoic acid would be expected to produce an intermediate effect, supporting the estimated pKₐ range of 4.5-5.0.
The ionization behavior of 5-methoxypentanoic acid follows the typical pattern for monocarboxylic acids, with the extent of ionization determined by the Henderson-Hasselbalch equation: pH = pKₐ + log([A⁻]/[HA]). At pH values below the pKₐ, the compound exists predominantly in its neutral, molecular form, while at pH values above the pKₐ, the ionized carboxylate form predominates.
At physiological pH (7.4), assuming a pKₐ of 4.7, the Henderson-Hasselbalch equation predicts approximately 99% ionization to the carboxylate anion form. This high degree of ionization significantly affects the compound's physical and chemical properties, including solubility, membrane permeability, and reactivity. The ionized form exhibits enhanced water solubility and reduced lipophilicity compared to the neutral acid.
At acidic pH (1.0), the compound exists almost entirely in its neutral form (>99% protonated), while at basic pH (10.0), complete ionization occurs. The ionization behavior is particularly important for biological systems, where the compound's distribution between cellular compartments and interaction with biological targets depends on the ionization state.
Temperature effects on ionization behavior are typically minimal for carboxylic acids, with pKₐ values showing only small temperature dependence. The ionization process is slightly endothermic, resulting in a small increase in pKₐ with increasing temperature, though this effect is usually negligible under normal laboratory conditions.
The buffer capacity of 5-methoxypentanoic acid is maximized in the pH range approximately ±1 unit from its pKₐ value, corresponding to pH 3.5-6.0 for the estimated pKₐ range of 4.5-5.0 [22] [23]. Within this range, the compound can effectively resist changes in pH upon addition of strong acids or bases, making it potentially useful as a buffering agent in biological and chemical systems.
The buffer capacity (β) is defined as the number of moles of strong acid or base required to change the pH of one liter of solution by one unit. For 5-methoxypentanoic acid, the buffer capacity reaches its maximum value when the concentrations of the acid and conjugate base forms are equal (pH = pKₐ), following the relationship: β = 2.303 × C × α × (1-α), where C is the total concentration and α is the degree of ionization.
The effectiveness of 5-methoxypentanoic acid as a buffer depends on its total concentration and the specific pH range required. At the optimal pH (equal to pKₐ), a 0.1 M solution would provide substantial buffering capacity, while diluted solutions or pH values far from the pKₐ would exhibit reduced buffering effectiveness.
Corrosive;Irritant